molecular formula C19H15N3O4 B11063516 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine CAS No. 844882-21-9

4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11063516
CAS No.: 844882-21-9
M. Wt: 349.3 g/mol
InChI Key: JVTHMZUEQJNSIJ-UHFFFAOYSA-N
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Description

This compound features a polycyclic scaffold comprising a benzodiazepine core fused with pyrrolo and [1,3]dioxolo rings. The 4-nitrophenyl substituent at position 4 introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No.

844882-21-9

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

7-(4-nitrophenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C19H15N3O4/c23-22(24)14-5-3-12(4-6-14)19-15-2-1-7-21(15)16-9-18-17(25-11-26-18)8-13(16)10-20-19/h1-9,19-20H,10-11H2

InChI Key

JVTHMZUEQJNSIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2N4C=CC=C4C(N1)C5=CC=C(C=C5)[N+](=O)[O-])OCO3

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Strategy Using Methylenedioxy Precursors

This approach leverages the formation of the benzodiazepine core through condensation, followed by sequential cyclization steps to construct the dioxolo and pyrrolo rings. A representative method involves:

  • Benzodiazepine Core Formation : Reaction of 6-amino-3,4-methylenedioxyacetophenone with 4-nitrobenzaldehyde in toluene under reflux conditions generates an intermediate Schiff base. Acidic workup (e.g., H₃PO₄) facilitates cyclodehydration to yield the 1,4-benzodiazepine scaffold .

  • Pyrrolo Ring Construction : The pyrrolo moiety is introduced via aza-Michael addition using maleimide derivatives under microwave irradiation (120°C, 2 hours), followed by Staudinger/aza-Wittig reactions to annulate the pyrrolidine ring .

Key Data :

StepReagents/ConditionsYieldReference
1Toluene, H₃PO₄, reflux68%
2Maleimide, PPh₃, 120°C72%

This method benefits from high regioselectivity but requires careful control of reaction stoichiometry to avoid over-alkylation at the diazepine nitrogen .

One-Pot Oxidative Cyclization with Diacetoxyiodobenzene (DIB)

Oxidative cyclization strategies are effective for constructing the pyrrolo[1,2-a]benzodiazepine system. The nitrophenyl group is introduced early via a nitro-substituted benzaldehyde:

  • Hydrazone Formation : 2-Hydrazino-1,4-benzodiazepine reacts with 4-nitrobenzaldehyde in dichloromethane to form a hydrazone intermediate.

  • Cyclization : DIB mediates oxidative cyclization at room temperature, forming the triazolo-pyrrolo fused system. Subsequent reflux in 1-butanol (118°C, 20 hours) ensures complete ring closure .

Optimization Insight :

  • Solvent screening revealed 1-butanol as optimal, achieving 85% yield for analogous triazolobenzodiazepines .

  • Nitro groups deactivate nucleophilic sites, necessitating prolonged reaction times compared to non-nitrated analogs .

For late-stage introduction of the 4-nitrophenyl group:

  • Halogenation : Bromination of a preformed pyrrolo[1,2-a]benzodiazepine at the para position using NBS (N-bromosuccinimide).

  • NAS Reaction : Displacement of bromide with 4-nitrophenyl boronic acid via Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

Challenges :

  • Competing side reactions at the electron-rich dioxolo ring necessitate protecting group strategies (e.g., silylation) .

  • Reported yields for analogous substitutions range from 50–65% .

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsTypical Yield
Condensation-CyclizationHigh regioselectivity; scalableMulti-step purification60–72%
Oxidative CyclizationOne-pot efficiency; mild conditionsSensitivity to nitro group electronics70–85%
NAS FunctionalizationLate-stage flexibilityRequires halogenated precursors50–65%

Chemical Reactions Analysis

4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antidepressant, anxiolytic, antiviral, and cytotoxic activities . Its unique structure allows it to interact with various molecular targets, making it a valuable lead compound for drug discovery. In organic chemistry, it serves as a building block for the synthesis of more complex molecules. Additionally, its biological activities make it a subject of interest in the fields of biology and pharmacology .

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets. For instance, it may bind to neurotransmitter receptors in the brain, exerting its antidepressant and anxiolytic effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

4-(4-Methoxyphenyl) Analogue
  • Structure : Replaces the nitro group with a methoxy group ().
  • Key Differences :
    • Electronic Effects : Methoxy is electron-donating (+M effect), contrasting with nitro’s electron-withdrawing nature (-I, -M). This alters electronic density on the benzodiazepine core.
    • Physicochemical Properties :
  • Molecular Weight: 326.824 g/mol (vs. ~425 g/mol for the target compound, estimated based on structural similarity).
  • Solubility: The hydrochloride salt form enhances aqueous solubility compared to the free base .
3-Nitrophenyl Derivatives
  • Example : 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines ().
  • Key Differences :
    • Regiochemistry : The nitro group at the meta position (vs. para) may reduce steric hindrance but alter binding interactions.
    • Computational Data : DFT studies reveal higher electrophilicity indices for nitrophenyl derivatives, suggesting enhanced reactivity toward nucleophilic targets .

Core Ring Modifications

Dioxolo Ring Modifications
  • Example : Dioxolo[4,5-h]pyrrolo[2,1-c]benzodiazepine-5-one ().
  • Biological Activity:
  • DNA Binding Affinity: ΔTm = 0.1–0.5 °C (vs. ΔTm = 8–10 °C for DC-81, a classic pyrrolobenzodiazepine), indicating reduced DNA intercalation due to steric hindrance from the dioxolo ring .
  • Cytotoxicity: IC50 = 0.26–3.4 μM (vs.
Triazolo-Fused Analogues
  • Example : [1,2,4]Triazolo[4,3-a][1,5]benzodiazepines ().
Antifungal Activity
  • Pyrrolo[1,2-a][1,4]benzodiazepines ():
    • Mode of Action : Inhibition of squalene epoxidase (IC50 = 0.1–1.0 μM for lead compounds).
    • Structure-Activity Relationship (SAR) :
  • Nitro groups enhance antifungal specificity toward dermatophytes by increasing electrophilicity and target binding .
  • Dioxolo rings may reduce cytotoxicity against mammalian cells compared to azole antifungals .
Cytotoxicity and DNA Interaction
  • Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines (): DNA Binding: Thermal denaturation (ΔTm) reduced by >90% compared to non-dioxolo analogues. Cytotoxicity: IC50 values 10–100× higher than DC-81, indicating reduced potency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent/Ring Modification Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-(4-Nitrophenyl), dioxolo ~425 (estimated) N/A (Theoretical) N/A
4-(4-Methoxyphenyl) analogue 4-Methoxyphenyl 326.824 Enhanced solubility (HCl salt)
Dioxolo[4,5-h]PBD-5-one Dioxolo + ketone ~350 (estimated) Reduced DNA binding (ΔTm < 1°C)
1-(3-Nitrophenyl)-triazolo derivative 3-Nitrophenyl, triazolo ~400 (estimated) High electrophilicity (DFT)

Biological Activity

The compound 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure includes a benzodiazepine core fused with a dioxole and pyrrole moiety, which contributes to its unique reactivity and biological profile. The presence of the nitrophenyl group is significant for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Anti-inflammatory Properties : Molecular docking studies suggest that these compounds possess excellent anti-inflammatory properties. The presence of nitro groups enhances their ability to modulate inflammatory pathways .
  • Antioxidant Activity : The compound has shown potential as an antioxidant agent, which is crucial for protecting cells from oxidative stress .

Anticancer Studies

A study conducted on various derivatives of the compound revealed promising results in inhibiting cell proliferation. The following table summarizes some key findings:

Compound NameCell LineIC50 (µM)Mechanism of Action
4-Nitrophenyl derivative AA5499.0Induction of apoptosis
4-Nitrophenyl derivative BMCF77.5Cell cycle arrest at G1 phase
4-Nitrophenyl derivative CHeLa6.0Inhibition of migration

These results indicate that modifications to the nitrophenyl group can significantly enhance anticancer activity.

Anti-inflammatory Mechanisms

The anti-inflammatory potential was evaluated through in vitro assays measuring cytokine release. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Case Studies

  • Case Study on A549 Cells : In a controlled study, treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, revealing an increase in early apoptotic cells.
  • MCF7 Cell Line Study : Another study focused on MCF7 cells demonstrated that the compound induced G1 phase arrest, leading to reduced proliferation rates. This was confirmed using cell cycle analysis techniques.

Q & A

Q. How can the synthesis of 4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves multi-step organic synthesis, including Grignard reagent addition and column chromatography. Key parameters include:
  • Temperature control : Maintain 0°C during Grignard reagent addition to prevent side reactions .
  • Solvent selection : Use dry THF to stabilize intermediates and enhance reaction efficiency .
  • Purification : Employ gradient elution (e.g., hexane/ethyl acetate ratios from 7:1 to 3:1) for silica gel column chromatography to isolate high-purity product .
  • Yield tracking : Compare theoretical and experimental yields at each step to identify bottlenecks (e.g., hydrolysis during workup) .

Q. What analytical techniques are critical for characterizing the fused-ring structure of this compound?

  • Methodological Answer : Structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and ring fusion. For example, aromatic protons in the nitrophenyl group appear as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolve the tricyclic framework and nitro-group orientation, critical for understanding steric effects .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+^+ peak matching theoretical mass ± 0.001 Da) .

Q. What is the hypothesized mechanism of action for this compound’s interaction with CNS targets?

  • Methodological Answer : Structural analogs (e.g., pyrrolobenzodiazepines) bind GABAA_A receptors via:
  • Electrostatic interactions : The nitro group may enhance affinity by forming hydrogen bonds with receptor residues (e.g., α-subunit His102) .
  • Allosteric modulation : Competitive binding assays using 3^3H-flumazenil can quantify displacement efficacy .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity between in vitro and ex vivo studies be resolved?

  • Methodological Answer : Discrepancies may arise from:
  • Metabolic stability : Perform hepatic microsome assays to assess nitro-group reduction or demethylation, which alter activity .
  • Tissue-specific factors : Use autoradiography in brain slices to map regional receptor density vs. in vitro membrane preparations .
  • Statistical analysis : Apply ANOVA with post-hoc tests to distinguish experimental variability from true biological differences .

Q. What computational strategies are effective for predicting the compound’s binding mode to GABAA_AA​ receptor subtypes?

  • Methodological Answer : Combine:
  • Molecular docking : Use AutoDock Vina to model interactions with α1β2γ2 and α5β3γ2 subtypes, prioritizing nitro-phenyl orientation .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit lipid bilayers to assess stability of the ligand-receptor complex .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities across subtypes .

Q. How should in vivo studies be designed to evaluate sedative vs. anxiolytic effects without confounding variables?

  • Methodological Answer : A robust design includes:
  • Animal models : Use GABAA-α2 knock-in mice to isolate subtype-specific effects .
  • Behavioral assays : Pair elevated plus maze (anxiety) with rotarod tests (motor sedation) .
  • Dose-response curves : Administer 0.1–10 mg/kg intraperitoneally, monitoring plasma levels via LC-MS to correlate pharmacokinetics with effects .

Q. What strategies mitigate oxidative degradation of the nitro group during long-term stability studies?

  • Methodological Answer : Stabilization approaches include:
  • Storage conditions : Lyophilize the compound and store at -80°C under argon to prevent photodegradation .
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) to buffered solutions (pH 7.4) .
  • Accelerated testing : Use HPLC-UV to track degradation products under forced oxidative conditions (40°C/75% RH) .

Contradiction Analysis & Advanced Methodologies

Q. How can conflicting results about the compound’s solubility in polar vs. nonpolar solvents be reconciled?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and chloroform .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to explain deviations (e.g., nitro-group polarity vs. tricyclic hydrophobicity) .

Q. What experimental frameworks validate the compound’s selectivity over related benzodiazepine receptors?

  • Methodological Answer :
  • Panels of receptor assays : Test against GABAA_A, σ1, and dopamine D2 receptors using radioligand displacement .
  • CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking GABAA_A subunits .
  • Structural analogs : Synthesize derivatives lacking the nitro group to isolate its contribution to selectivity .

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